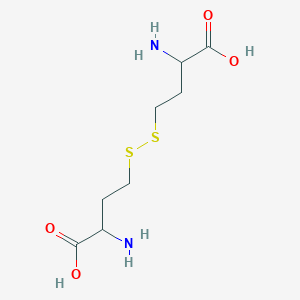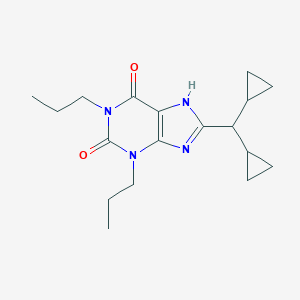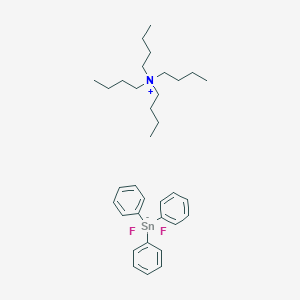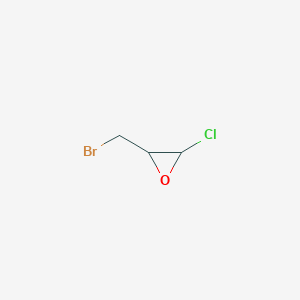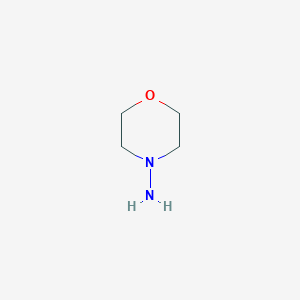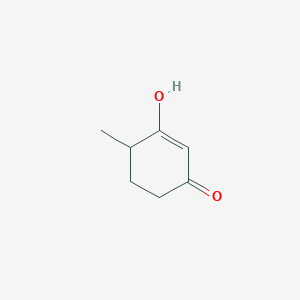
3-Hydroxy-4-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methylcyclohex-2-en-1-one is a versatile chemical compound used in diverse scientific studies, offering immense potential for breakthrough research and applications. The molecule contains a total of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic ketone, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methylcyclohex-2-en-1-one includes a six-membered ring, an aliphatic ketone, and a hydroxyl group . More detailed structural analysis would require specific experimental or computational studies.Wissenschaftliche Forschungsanwendungen
Use in the Synthesis of Natural Diterpenoids
Specific Scientific Field
Organic Chemistry
Summary of the Application
This compound is used as a starting material in the total synthesis of natural diterpenoids, specifically (+)-taiwaniaquinone H and (+)-dichroanone .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, in general, the synthesis of diterpenoids involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcomes of these syntheses are the natural diterpenoids (+)-taiwaniaquinone H and (+)-dichroanone . These compounds have potential applications in medicinal chemistry due to their biological activities.
Use in the Synthesis of Organic Building Blocks
Summary of the Application
This compound is used to synthesize an organic building block, specifically 2-trimethylsilyl-3-methyl-cyclohexenone .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, the synthesis of organic building blocks typically involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcome of this synthesis is the organic building block 2-trimethylsilyl-3-methyl-cyclohexenone . This compound can be used in further synthetic transformations to create more complex organic molecules.
Use in the Synthesis of Vitamin D Derivatives
Specific Scientific Field
Biochemistry
Summary of the Application
This compound is used in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D (3) derivatives .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, the synthesis of vitamin D derivatives typically involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcome of this synthesis is the vitamin D derivative 19-nor-1α, 25-dihydroxyvitamin D (3) . This compound has potential applications in medicinal chemistry due to its biological activities.
Use in the Synthesis of Pheromones
Specific Scientific Field
Chemical Ecology
Summary of the Application
This compound is used in the synthesis of the sex pheromone of the Douglas-fir beetle .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, the synthesis of pheromones typically involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcome of this synthesis is the sex pheromone of the Douglas-fir beetle . This compound has potential applications in pest management and ecological research.
Use in Nut Flavoring
Specific Scientific Field
Food Science
Summary of the Application
This compound is used in nut flavoring .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, in general, flavor compounds are added to food products during processing to enhance their taste and aroma.
Results or Outcomes
The outcome of this application is enhanced nut flavor in food products . This can improve the sensory qualities of these products and increase their appeal to consumers.
Use in the Synthesis of (−)-ar-tenuifolene
Summary of the Application
This compound is used as a starting material in the total synthesis of (−)-ar-tenuifolene, a naturally occurring aromatic sesquiterpene .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, in general, the synthesis of sesquiterpenes involves various organic reactions, including functional group transformations and carbon-carbon bond-forming reactions.
Results or Outcomes
The outcome of this synthesis is the natural sesquiterpene (−)-ar-tenuifolene . This compound has potential applications in medicinal chemistry due to its biological activities.
Use as a Versatile Electrophile
Summary of the Application
This compound is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, in general, these reactions involve the use of this compound as an electrophile to react with various nucleophiles.
Results or Outcomes
The outcomes of these reactions are various organic compounds that can be used in further synthetic transformations to create more complex organic molecules .
Eigenschaften
IUPAC Name |
3-hydroxy-4-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h4-5,9H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAISPBNIWWZHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one,3-hydroxy-6-methyl-(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

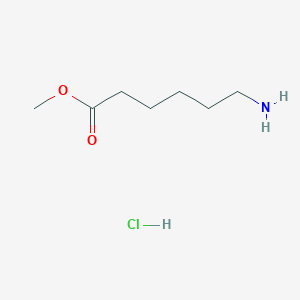
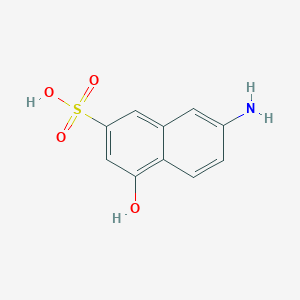
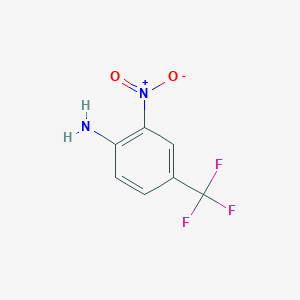
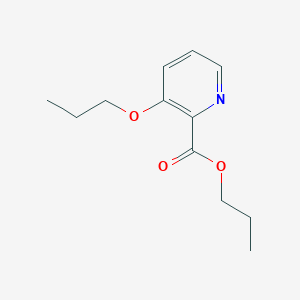
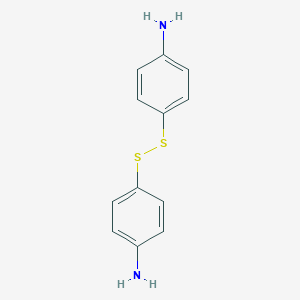
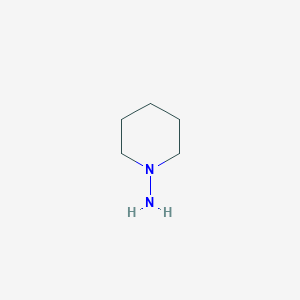
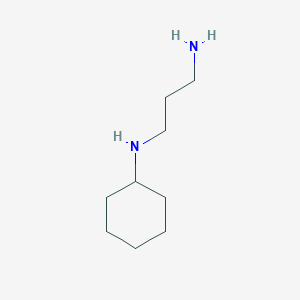
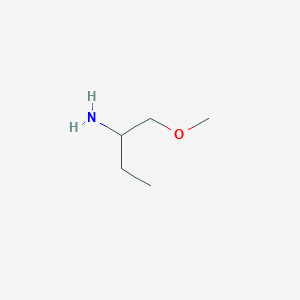
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
